1-[4-(3-Piperidinopropoxy)benzyl]piperidine 1-[4-(3-Piperidinopropoxy)benzyl]piperidine Histamine has been implicated in a variety of biological functions including thermo- and immunoregulation, food intake, hyperexcitability, pain transmission, arousal, reward, memory, and emotional responses. The histamine H3 receptor is a Gi-coupled presynaptic auto- and hetero-receptor whose activation leads to a decreased release of histamine, glutamate, norepinephrine, and acetylcholine in the brain. H3R antagonists are expected to increase the release of these neurotransmitters, which may contribute therapeutic benefit in diseases characterized by sleep/wake disturbances or cognitive disorders. JNJ-5207852 is a selective, non-imidazole histamine H3R antagonist with high affinity at the rat (pKi = 8.9) and human (pKi = 9.24) H3 receptors. In rodents, 1-10 mg/kg JNJ-5207852 administered subcutaneously increases time spent awake and decreases REM sleep and slow-wave sleep.

Brand Name: Vulcanchem
CAS No.: 398473-34-2
VCID: VC21135090
InChI: InChI=1S/C20H32N2O/c1-3-12-21(13-4-1)16-7-17-23-20-10-8-19(9-11-20)18-22-14-5-2-6-15-22/h8-11H,1-7,12-18H2
SMILES: C1CCN(CC1)CCCOC2=CC=C(C=C2)CN3CCCCC3
Molecular Formula: C20H32N2O
Molecular Weight: 316.5 g/mol

1-[4-(3-Piperidinopropoxy)benzyl]piperidine

CAS No.: 398473-34-2

Cat. No.: VC21135090

Molecular Formula: C20H32N2O

Molecular Weight: 316.5 g/mol

* For research use only. Not for human or veterinary use.

1-[4-(3-Piperidinopropoxy)benzyl]piperidine - 398473-34-2

Specification

Description Histamine has been implicated in a variety of biological functions including thermo- and immunoregulation, food intake, hyperexcitability, pain transmission, arousal, reward, memory, and emotional responses. The histamine H3 receptor is a Gi-coupled presynaptic auto- and hetero-receptor whose activation leads to a decreased release of histamine, glutamate, norepinephrine, and acetylcholine in the brain. H3R antagonists are expected to increase the release of these neurotransmitters, which may contribute therapeutic benefit in diseases characterized by sleep/wake disturbances or cognitive disorders. JNJ-5207852 is a selective, non-imidazole histamine H3R antagonist with high affinity at the rat (pKi = 8.9) and human (pKi = 9.24) H3 receptors. In rodents, 1-10 mg/kg JNJ-5207852 administered subcutaneously increases time spent awake and decreases REM sleep and slow-wave sleep.

CAS No. 398473-34-2
Molecular Formula C20H32N2O
Molecular Weight 316.5 g/mol
IUPAC Name 1-[3-[4-(piperidin-1-ylmethyl)phenoxy]propyl]piperidine
Standard InChI InChI=1S/C20H32N2O/c1-3-12-21(13-4-1)16-7-17-23-20-10-8-19(9-11-20)18-22-14-5-2-6-15-22/h8-11H,1-7,12-18H2
Standard InChI Key PTKHFRNHJULJKT-UHFFFAOYSA-N
SMILES C1CCN(CC1)CCCOC2=CC=C(C=C2)CN3CCCCC3
Canonical SMILES C1CCN(CC1)CCCOC2=CC=C(C=C2)CN3CCCCC3
Appearance Assay:≥98%A solution in ethanol

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator